L-Proline hydrochloride

Catalog No.
S1900622
CAS No.
7776-34-3
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Proline hydrochloride

CAS Number

7776-34-3

Product Name

L-Proline hydrochloride

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N

SMILES

C1CC(NC1)C(=O)O.Cl

Canonical SMILES

C1CC(NC1)C(=O)O.Cl

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl

Analytical Standard

L-Proline HCl serves as a high-purity standard in various analytical techniques. Its well-defined structure and consistent properties make it ideal for calibrating instruments and validating analytical methods used in biochemistry and related fields [1].

For instance, L-Proline HCl solutions are commonly employed in High-Performance Liquid Chromatography (HPLC) to identify and quantify other amino acids in biological samples [1].

Source

[1] L-Proline Hydrochloride Amino Acid Solution 100mM 供应商提供的产品说明:

Peptide Synthesis

L-Proline HCl plays a significant role in the synthesis of peptides, which are short chains of amino acids. The presence of a proline residue in a peptide chain can influence its structure and function. L-Proline HCl serves as a valuable building block for incorporating proline units into synthetic peptides [2].

The specific chemical properties of L-Proline HCl, such as its high solubility and ease of coupling with other amino acids, make it a preferred choice for peptide synthesis techniques like solid-phase peptide synthesis (SPPS) [2].

Source

[2] L-Proline Benzyl Ester Hydrochloride - High Purity Research Compound 供应商提供的产品说明:

L-Proline hydrochloride is a salt formed from L-proline, a naturally occurring amino acid, and hydrochloric acid. L-proline is unique among the twenty standard amino acids as it is a cyclic imino acid, which contributes to its distinctive structural properties. The molecular formula for L-proline is C5H9NO2, and its hydrochloride form is represented as C5H9ClN2O2. This compound plays a significant role in protein synthesis and is involved in various biochemical processes due to its ability to stabilize protein structures.

L-Pro, when incorporated into proteins, influences protein folding and stability due to its cyclic structure. The ring structure introduces rigidity and restricts the conformational flexibility of the protein chain. This can be crucial for protein function, as specific protein conformations are often essential for activity.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling.
  • Inhalation irritant: Avoid inhaling dust particles. Use proper ventilation when handling the powder form.

  • 1,3-Dipolar Cycloaddition: L-proline can act as a reactant in 1,3-dipolar cycloaddition reactions, where it reacts with dipolarophiles to form five-membered heterocycles. This reaction is pivotal in synthesizing complex organic molecules .
  • Asymmetric Catalysis: It serves as a chiral organocatalyst in various asymmetric reactions, including aldol and Michael additions. The unique structure of L-proline allows it to facilitate these reactions efficiently, often leading to high enantiomeric excess .
  • Decarboxylation Reactions: L-proline can undergo decarboxylation, producing azomethine ylides that are useful intermediates in further chemical transformations .

L-Proline exhibits several biological activities:

  • Protein Structure Stabilization: It plays a crucial role in stabilizing the secondary structure of proteins, particularly in collagen formation.
  • Neuroprotective Effects: Research indicates that L-proline may have neuroprotective properties, potentially benefiting conditions like stroke and neurodegenerative diseases .
  • Role in Metabolism: As an amino acid, L-proline is involved in metabolic pathways, contributing to the synthesis of other amino acids and compounds essential for cellular function.

L-Proline hydrochloride can be synthesized through various methods:

  • Direct Neutralization: The hydrochloride salt can be obtained by neutralizing L-proline with hydrochloric acid in an aqueous solution.
  • Chemical Transformations: Various synthetic routes involve the reaction of L-proline with different reagents under controlled conditions to produce derivatives or complexes that can be subsequently converted into the hydrochloride form .

L-ProlineCyclic imino acidStabilizes collagen; chiral catalystPharmaceuticals; food industryGlycineSimple amino acidSmallest amino acid; non-chiralNeurotransmitter; food additiveL-AlanineAliphatic amino acidNon-polar; energy sourceProtein synthesis; sports nutritionL-LeucineBranched-chain amino acidEssential amino acid; muscle recoverySports supplements; protein shakesL-ValineBranched-chain amino acidEssential for muscle metabolismSports nutrition; energy booster

L-Proline's uniqueness lies in its cyclic structure which imparts conformational rigidity, allowing it to serve effectively as both a building block in proteins and a catalyst in organic reactions. This distinguishes it from other amino acids that do not possess such structural characteristics.

Studies have shown that L-proline interacts with various biological systems:

  • Enzyme Interactions: It has been observed to influence enzyme activity and stability, particularly in proteases and polymerases.
  • Drug Formulation: In pharmaceutical formulations, L-proline can enhance solubility and bioavailability of certain drugs due to its ability to form complexes with active pharmaceutical ingredients .

UNII

BWT036T5RY

Sequence

P

Other CAS

7776-34-3

Wikipedia

L-proline hydrochloride

Dates

Modify: 2023-08-16

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